molecular formula C20H12Br2O2 B056203 (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS No. 111795-43-8

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Cat. No.: B056203
CAS No.: 111795-43-8
M. Wt: 444.1 g/mol
InChI Key: BRTBEAXHUYEXSY-UHFFFAOYSA-N
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Description

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, also known as this compound, is a useful research compound. Its molecular formula is C20H12Br2O2 and its molecular weight is 444.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Synthesis and Catalysis :

    • Poly(1,1‘-bi-2-naphthol)s, synthesized from 6,6‘-Dibromo-1,1‘-bi-2-naphthol derivatives, are used in Lewis Acid Catalysis. These polymers, when reacted with certain metal complexes, form novel polymeric Lewis acid complexes, representing a new generation of polymeric catalysts (Hu et al., 1996).
  • Synthesis of Chiral Binaphthol Derivatives :

    • Efficient methods for preparing various sterically hindered chiral binaphthol derivatives, including those involving 3,3′-dibromo-1,1′-bi-2-naphthol, have been developed (Maruoka et al., 1988).
  • Enantiomeric Purity and Absolute Configuration Determination :

    • (S)-3,3'-Dibromo-1,1'-bi-2-naphthol is used as a chiral solvating agent for determining the enantiomeric purity and absolute configuration of flavanones via 1H NMR spectroscopy (Du et al., 2015).
  • Chiral Polyurethane Synthesis :

    • Reaction of (R)-1,1'-Bi(2-naphthol) with certain compounds leads to a mixture of linear polyurethane and cyclic compounds, including a cyclic dimer and trimer. The resulting polymer is proposed to have a π-stacked, 2/1-helical conformation (Gudeangadi et al., 2015).
  • Catalysis in Organic Synthesis :

    • BINOLate-zinc complexes prepared from 3,3‘-dibromo-1,1‘-bi-2-naphthol are highly efficient catalysts for enantioselective hetero-Diels–Alder reactions, producing significant yields and enantiomeric excesses (Du et al., 2002).
  • Molecular Recognition :

    • Charge-transfer complexes composed of rac-3,3′-dibromo-1,1′-bi-2-naphthol exhibit selective inclusion behaviors and color changes depending on the included guest molecules, showcasing their potential as molecular recognition systems (Imai et al., 2007).
  • Oxidative Coupling Catalysis :

    • Oxidative coupling of 2-naphthol to 1,1′-binaphthol and 6,6′-dibromo-1,1′-binaphthol is catalyzed by solid Lewis acids using atmospheric oxygen as an oxidant, indicating the compound's role in novel catalytic processes (Li et al., 1999).
  • Conformational Analysis in Spectroscopy :

    • Studies on the conformational sensitivity of chiroptical spectroscopic methods have been conducted using 6,6'-dibromo-1,1'-bi-2-naphthol. This research enhances the understanding of the conformational impact on vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra (Polavarapu et al., 2009).

Properties

IUPAC Name

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBEAXHUYEXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347530
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111795-43-8, 119707-74-3
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,3'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-3,3'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol differentiate between enantiomers?

A: While (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol itself is chiral, research indicates it might not effectively differentiate between enantiomers in certain scenarios. A study investigating its interaction with human serum albumin (HSA) found that both (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol and its enantiomer, (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, bound to HSA with similar efficiency. [] This suggests a lack of enantioselectivity in binding for this specific interaction. The simultaneous addition of both enantiomers resulted in the disappearance of the circular dichroism (CD) signal, further supporting the absence of preferential binding for either enantiomer. []

Q2: What are the applications of this compound in analytical chemistry?

A: this compound has proven valuable as a chiral solvating agent in determining the enantiomeric purity and absolute configuration of flavanones using ¹H NMR spectroscopy. [] This method provides an efficient alternative to chiral HPLC analysis for such determinations.

Q3: How is (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol employed in asymmetric catalysis?

A: (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol is a key component in synthesizing chiral zirconium catalysts. These catalysts have demonstrated efficacy in asymmetric Mannich-type reactions, specifically involving the reaction of 4-trifluoromethylbenzoylhydrazones with silyl enolates. [] The resulting adducts, β-N′-acylhydrazinocarbonyl compounds, are produced in good yields and with high enantiomeric excesses. These compounds serve as versatile intermediates for synthesizing various chiral molecules, including β-aminocarbonyl compounds, β-lactams, and pyrazolidinone derivatives. []

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